![molecular formula C23H23FN2O5S2 B2576558 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951573-03-8](/img/structure/B2576558.png)
4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H23FN2O5S2 and its molecular weight is 490.56. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Celecoxib (Celebrex®) Synthesis : 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide serves as a key intermediate in the synthesis of Celecoxib (Celebrex®), a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID) . The compound’s trifluoromethyl group plays a crucial role in its pharmacological activity.
- ETFBO (4-ethoxy-1,1,1-trifluoro-3-buten-2-one) is commercially available and widely used in the preparation of trifluoromethyl-substituted pyridines, pyrazoles, and arenes—common scaffolds in agrochemical and pharmaceutical research . Its versatility makes it valuable for designing new compounds.
- ETFBO acts as a trifluoromethyl-containing building block for the preparation of heterocyclic compounds such as thiophenes, furans, pyrroles, and piperazines . These heterocycles often exhibit interesting biological activities.
- The synthesis of ETFBO involves an addition–elimination reaction followed by the thiazolium-catalyzed Stetter reaction . This demonstrates the compound’s reactivity and its potential in organocatalytic processes.
- Fluorinated compounds play a crucial role in drug development. ETFBO contributes to this field by providing a convenient route to introduce trifluoromethyl groups into target molecules .
- Examples of successful fluorinated drugs include doravirine (an HIV-1 inhibitor) and sitagliptin (used against diabetes mellitus type 2) .
- Recent patents describe continuous synthesis methods for ETFBO using raw materials like vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride . These methods enhance efficiency and scalability.
Medicinal Chemistry and Drug Development
Trifluoromethyl-Containing Building Block
Heterocyclic Synthesis
Organocatalysis and Stetter Reaction
Fluorinated Compounds in Medicinal Chemistry
Continuous Synthesis Methods
properties
IUPAC Name |
4-ethoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-2-31-20-9-13-21(14-10-20)32(27,28)25-19-8-5-17-4-3-15-26(23(17)16-19)33(29,30)22-11-6-18(24)7-12-22/h5-14,16,25H,2-4,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOHSNLTAXXUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.